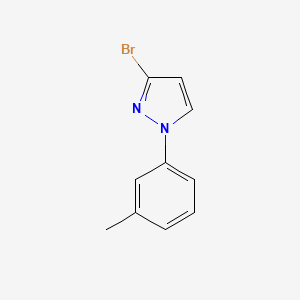

3-Bromo-1-(m-tolyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9BrN2 |

|---|---|

Molekulargewicht |

237.10 g/mol |

IUPAC-Name |

3-bromo-1-(3-methylphenyl)pyrazole |

InChI |

InChI=1S/C10H9BrN2/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h2-7H,1H3 |

InChI-Schlüssel |

HUCPSEMWKCYYEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2C=CC(=N2)Br |

Herkunft des Produkts |

United States |

Post Cyclization N Arylation:alternatively, a Pyrazole Ring Can Be Synthesized First E.g., 3 Bromopyrazole and the M Tolyl Group Can Be Attached in a Subsequent Step. This Approach Offers Better Control over the Final Substitution Pattern. Modern Cross Coupling Reactions Are Particularly Well Suited for This Purpose.

Strategies for Introducing the Bromine Atom at the Pyrazole C3-Position

Once the 1-(m-tolyl)-1H-pyrazole core is assembled, the next critical step is the introduction of a bromine atom at the C3-position. The electronic nature of the pyrazole ring and the directing effects of the existing substituents govern the regioselectivity of this halogenation.

Direct Bromination of Pyrazole Cores Using Electrophilic Brominating Agents

Direct electrophilic bromination is a common method for halogenating aromatic heterocycles. Reagents such as N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are frequently employed. The position of bromination on the pyrazole ring is influenced by both electronic and steric factors. The C4 position is generally the most electron-rich and sterically accessible, often leading to bromination at this site. However, if the C4 position is blocked, or by careful control of reaction conditions, bromination at other positions can be achieved. For the synthesis of 3-bromo pyrazoles, direct bromination of an unsubstituted pyrazole core can sometimes be challenging due to competing reactions at other positions.

Sequential Synthesis and Bromination Protocols

A more controlled approach involves a sequential strategy where the bromine atom is introduced at an earlier stage of the synthesis. This can be achieved by using a brominated building block in the initial cyclization reaction. For example, a 1,3-dicarbonyl compound that already contains a bromine atom at the appropriate carbon can be reacted with m-tolylhydrazine. This ensures the bromine is positioned correctly in the final pyrazole ring.

Another sequential approach involves the Sandmeyer reaction. A 3-aminopyrazole (B16455) precursor can be synthesized, which is then converted to the corresponding diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) reagent yields the desired 3-bromopyrazole. This method offers excellent regiocontrol, as the position of the bromine atom is predetermined by the position of the initial amino group.

Electrocatalytic and Other Specialized Bromination Methods

Modern synthetic chemistry has introduced advanced methods for halogenation that can offer improved selectivity and milder reaction conditions. Electrocatalytic bromination, for instance, uses an electric current to generate a reactive bromine species in situ, often from a simple bromide salt. This can provide greater control over the reaction and reduce the need for harsh reagents. While specific applications to 3-bromopyrazole synthesis are less commonly reported in general literature, the principles of electrochemical synthesis are broadly applicable to heterocycle functionalization.

Regiocontrol in Halogenation of Pyrazole Derivatives

Achieving regiocontrol in the halogenation of pyrazoles is paramount. The inherent reactivity of the pyrazole ring often directs electrophiles to the C4 position. To obtain C3-bromination on a pre-formed 1-aryl-pyrazole, several strategies can be employed:

Blocking Groups: If the C4 position is protected with a temporary blocking group (e.g., a silyl (B83357) group), electrophilic bromination can be directed to the C3 or C5 positions. The blocking group can then be removed in a subsequent step.

Directed Metalation: A C-H activation approach can be used where a directing group on the pyrazole ring or the N-aryl substituent coordinates to a metal catalyst (e.g., palladium or rhodium). This directs the deprotonation and subsequent halogenation to an adjacent C-H bond, such as the one at C5. While this typically directs to C5, specific substrate design can potentially influence other positions.

Isomerization: In some cases, a 3,5-diaryl-4-bromo-1H-pyrazole can be synthesized via a [3+2] cycloaddition of in situ generated diazo compounds and alkynyl bromides. organic-chemistry.org This highlights how ring formation strategy can be used to pre-install the halogen at a specific position.

Recent research has also explored "strategic atom replacement," where an isothiazole (B42339) is converted into an N-alkyl pyrazole, circumventing typical selectivity issues in ring assembly and functionalization. nih.gov This novel approach underscores the ongoing development of methods to achieve precise regiocontrol in heterocycle synthesis. nih.gov

Comprehensive Synthetic Pathways for this compound

A plausible and effective synthetic pathway for this compound would likely involve a multi-step sequence that ensures regiochemical control at each stage. Two primary retrosynthetic approaches can be considered.

Approach 1: Late-Stage Bromination

Formation of the Pyrazole Core: The synthesis would begin with the condensation of a suitable 1,3-dicarbonyl equivalent with m-tolylhydrazine. For instance, the reaction of m-tolylhydrazine with malondialdehyde or a synthetic equivalent would yield 1-(m-tolyl)-1H-pyrazole.

Directed Bromination: With the 1-(m-tolyl)-1H-pyrazole formed, a regioselective bromination is required. As direct bromination often favors the C4 position, a directed approach might be necessary. This could involve a lithiation/bromination sequence. Treatment of the pyrazole with a strong base like n-butyllithium (n-BuLi) could selectively deprotonate the C3 or C5 position, followed by quenching the resulting anion with an electrophilic bromine source like 1,2-dibromoethane (B42909) or NBS. The regioselectivity of the deprotonation step would be crucial and influenced by the m-tolyl group.

Approach 2: Early-Stage Bromination (Building Block Approach)

Synthesis of a Brominated Precursor: This strategy involves incorporating the bromine atom into one of the starting materials. A key precursor would be a brominated 1,3-dicarbonyl compound, such as 2-bromo-1,3-propanedial or its synthetic equivalent.

Cyclocondensation: The brominated dicarbonyl precursor is then reacted with m-tolylhydrazine. This condensation reaction directly assembles the pyrazole ring with the bromine atom pre-installed at the C3 position. This method avoids the regioselectivity problems associated with brominating the pre-formed pyrazole ring and is often more direct and higher yielding.

A representative reaction scheme for the building block approach is outlined below:

Table 1: Comparison of Synthetic Approaches

| Feature | Approach 1: Late-Stage Bromination | Approach 2: Early-Stage Bromination |

| Key Step | Regioselective bromination of 1-(m-tolyl)-1H-pyrazole | Cyclocondensation with a brominated 1,3-dicarbonyl |

| Primary Challenge | Controlling regioselectivity of bromination (C3 vs. C4/C5) | Synthesis and stability of the brominated precursor |

| Potential Reagents | n-BuLi, NBS, Br₂ | 2-Bromo-1,3-propanedial, m-tolylhydrazine |

| Advantages | Starts with a simpler pyrazole core | Excellent regiochemical control |

| Disadvantages | May lead to isomeric mixtures; requires stringent control | Brominated starting material may be less accessible or stable |

The choice between these pathways depends on the availability of starting materials, the desired scale of the reaction, and the robustness of the regioselective bromination step in the late-stage approach. For laboratory-scale synthesis where control and purity are paramount, the building block approach (Approach 2) is often preferred.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, the primary disconnection strategies involve breaking the bonds of the pyrazole ring. The most common and logical disconnections are at the N1-N2 and C3-N2 bonds, or the N1-C5 and N2-C3 bonds, which points to a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. youtube.com

A plausible retrosynthetic pathway for this compound is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A["this compound"] --> B{"Disconnection: N1-C5 and N2-C3"};

B --> C["m-Tolylhydrazine"];

B --> D["Brominated 1,3-dicarbonyl equivalent"];

This analysis identifies m-tolylhydrazine and a brominated 1,3-dicarbonyl equivalent as the key precursors. The challenge lies in the regioselective formation of the desired isomer, as the reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can potentially yield two different pyrazole regioisomers.

Identification of Precursor Molecules: Brominated 1,3-Dicarbonyl Equivalents and m-Tolylhydrazine Derivatives

The synthesis of this compound relies on the availability of suitable starting materials.

m-Tolylhydrazine: This precursor can be synthesized through the reduction of the corresponding diazonium salt derived from m-toluidine. It serves as the source of the N1- and N2-atoms of the pyrazole ring and the m-tolyl substituent at the N1 position.

Brominated 1,3-Dicarbonyl Equivalents: The choice of the three-carbon component is crucial for introducing the bromine atom at the C3 position. Several options exist, each with its own advantages and challenges:

Brominated β-diketones: For instance, 2-bromo-1,3-diketones can be used, but their stability and preparation can be problematic.

Brominated α,β-unsaturated carbonyl compounds: These compounds, also known as chalcones, can react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles. nih.gov

In-situ generation of reactive intermediates: A common strategy involves the reaction of a ketone with an activating agent to form an enaminone, which then reacts with hydrazine. For the synthesis of a 3-bromo-pyrazole, a brominated starting material or a subsequent bromination step would be necessary.

A general synthetic route involves the condensation of m-tolylhydrazine with a brominated 1,3-dicarbonyl equivalent. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often with acid catalysis to facilitate the cyclization.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of pyrazoles, including halogenated derivatives, has benefited significantly from both transition-metal catalysis and organocatalysis.

Transition metals, particularly palladium and copper, are widely employed in cross-coupling reactions and cyclization processes to construct the pyrazole ring and introduce substituents.

Palladium Catalysis: Palladium catalysts are instrumental in forming carbon-carbon and carbon-nitrogen bonds. youtube.com For instance, a tandem catalytic cross-coupling/electrocyclization reaction can convert enol triflates and diazoacetates into polysubstituted pyrazoles. organic-chemistry.org Palladium-catalyzed four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides also provide a route to pyrazole derivatives. organic-chemistry.org While not a direct synthesis of this compound, these methods highlight the power of palladium in constructing complex pyrazole systems. A palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines has been developed for the synthesis of 3-bromo-pyrroles, a strategy that could potentially be adapted for pyrazole synthesis. rsc.org

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for pyrazole synthesis. rsc.org Copper-catalyzed reactions of oxime acetates, amines, and aldehydes can produce 1,3- and 1,3,4-substituted pyrazoles. rsc.org Furthermore, copper-catalyzed C-N bond formation between arylboronic acids and N-acylpyrazoles has been reported, which could be relevant for introducing the tolyl group. researchgate.net Copper-mediated synthesis of pyrazoles from 2,3-allenoates or 2-alkynoates, amines, and nitriles has also been explored. dp.tech

The following table summarizes some transition-metal catalyzed reactions for pyrazole synthesis.

| Catalyst | Reactants | Product | Reference |

| Palladium | Enol triflates, Diazoacetates | 3,4,5-Trisubstituted pyrazoles | organic-chemistry.org |

| Palladium | Terminal alkyne, Hydrazine, CO, Aryl iodide | Pyrazole/isoxazole derivatives | organic-chemistry.org |

| Copper | Oxime acetates, Amines, Aldehydes | 1,3- and 1,3,4-Substituted pyrazoles | rsc.org |

| Copper | Arylboronic acids, N-Acylpyrazoles | N-Arylpyrazoles | researchgate.net |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and "green" alternative to metal-based catalysis. nih.gov Secondary amines are often used as "green promoters" for the synthesis of substituted pyrazoles through an inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates. nih.gov This method offers high regioselectivity and proceeds under mild conditions. nih.gov Another organocatalytic approach involves a three-component reaction of pyrazolones, aldehydes, and ketones to produce 1,3-diarylallylidene pyrazolones. acs.org These methods showcase the potential of organocatalysis to construct diverse pyrazole scaffolds.

Advanced Reaction Conditions: Microwave-Assisted Synthesis and Flow Chemistry

Modern synthetic chemistry increasingly utilizes advanced technologies to enhance reaction rates, improve yields, and enable safer and more scalable processes.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis, including the preparation of pyrazoles. nih.govnih.govdergipark.org.trnih.govrsc.org Reactions under microwave conditions are often significantly faster than those conducted with conventional heating. nih.gov For example, the synthesis of pyrazole derivatives from chalcones and hydrazine hydrate (B1144303) can be efficiently achieved using microwave assistance. nih.gov Solvent-free, microwave-assisted synthesis of pyrazoles has also been reported, further enhancing the green credentials of this technology. nih.govnih.gov In some cases, microwave irradiation has been used to facilitate the bromination of pyrazoles. dergipark.org.tr

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. mdpi.comgalchimia.com The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. mdpi.comgalchimia.comrsc.org For instance, a two-step flow process has been developed for the synthesis of pyrazoles from acetophenones, first forming an enaminone intermediate, followed by condensation with hydrazine. asynt.comgalchimia.com This approach allows for the rapid production of a library of pyrazole derivatives. galchimia.com

Green Chemistry Aspects in the Synthesis of Halogenated Pyrazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. thieme-connect.comresearchgate.net Key green approaches in the synthesis of halogenated pyrazoles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or conducting reactions under solvent-free conditions is a primary goal of green chemistry. nih.govthieme-connect.com

Catalysis: The use of catalysts, both metal-based and organocatalytic, is inherently green as it reduces the amount of reagents required and can lead to more efficient reactions. nih.govthieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are considered green technologies as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Tandem and one-pot reactions are particularly effective in this regard. acs.org

The development of synthetic methods for halogenated pyrazoles that adhere to green chemistry principles is an active area of research, aiming to produce these valuable compounds in a more sustainable and environmentally responsible manner. thieme-connect.comresearchgate.net

Mechanistic Investigations into Pyrazole Formation and Chemical Transformations

Detailed Reaction Mechanisms of Pyrazole (B372694) Ring Closure

The synthesis of the pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be achieved through several strategic pathways. The most prominent among these are cyclocondensation reactions and 1,3-dipolar cycloadditions, each involving distinct mechanistic steps.

Proton Transfer and Cyclization Steps in Cyclocondensation Reactions

Cyclocondensation is a classical and widely utilized method for pyrazole synthesis, most famously represented by the Knorr pyrazole synthesis. jk-sci.com This method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov For the synthesis of a 1-(m-tolyl)-1H-pyrazole precursor, m-tolylhydrazine (B1362546) would serve as the binucleophilic hydrazine component.

The reaction is typically catalyzed by acid and proceeds through a series of proton transfer and cyclization-dehydration steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of m-tolylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The choice of which nitrogen attacks first (the one bonded to the tolyl group or the terminal NH2) can influence the regiochemical outcome, though the terminal nitrogen is generally more nucleophilic in arylhydrazines. nih.gov

Imine/Enamine Formation: Following the initial attack, a proton transfer and subsequent dehydration lead to the formation of a hydrazone intermediate. This intermediate can exist in equilibrium with its enamine tautomer.

Intramolecular Cyclization: The key ring-closing step involves the intramolecular attack of the second nitrogen atom onto the remaining carbonyl carbon. This step is often facilitated by protonation of the carbonyl oxygen, which increases its electrophilicity.

Dehydration and Aromatization: The resulting five-membered ring intermediate, a pyrazolidine (B1218672) derivative, is not yet aromatic. A final dehydration step, involving protonation of the hydroxyl group to form a good leaving group (water) and subsequent elimination, leads to the formation of the stable, aromatic pyrazole ring. jk-sci.comresearchgate.net

The regioselectivity of the final pyrazole product is a significant consideration and is determined by which nitrogen atom of the substituted hydrazine attacks which carbonyl group first. nih.gov

Mechanistic Pathways of 1,3-Dipolar Cycloadditions

An alternative and powerful route to pyrazoles is the [3+2] cycloaddition reaction, which involves the combination of a 1,3-dipole with a dipolarophile. tandfonline.com To form the pyrazole ring, a diazo compound (the 1,3-dipole) reacts with an alkyne (the dipolarophile). organic-chemistry.org

The mechanism is generally considered a concerted pericyclic reaction, although stepwise pathways can operate under certain conditions. organic-chemistry.orgunisi.it

Cycloaddition: The diazo compound, such as ethyl diazoacetate, reacts with an alkyne. The concerted pathway involves the simultaneous formation of two new sigma bonds, leading directly to an unstable 3H-pyrazole intermediate. unisi.it

Tautomerization: The 3H-pyrazole intermediate is non-aromatic and rapidly undergoes tautomerization to the more stable aromatic 1H- or 2H-pyrazole. This transformation typically occurs via a jk-sci.comresearchgate.net-sigmatropic shift, where a proton migrates from a carbon atom to one of the nitrogen atoms, restoring the aromatic sextet. unisi.it

This method offers a high degree of regiocontrol, which is often complementary to that of cyclocondensation reactions. The electronic properties of the substituents on both the diazo compound and the alkyne are crucial in directing the orientation of the cycloaddition. researchgate.net

Table 1: Comparison of Pyrazole Ring Closure Mechanisms

| Feature | Cyclocondensation (e.g., Knorr Synthesis) | 1,3-Dipolar Cycloaddition |

|---|---|---|

| Reactants | Hydrazine derivative + 1,3-dicarbonyl compound | Diazo compound + Alkyne |

| Key Intermediates | Hydrazone/Enamine, Pyrazolidine derivative | 3H-Pyrazole |

| Driving Force | Formation of a stable aromatic ring via dehydration | Formation of a stable aromatic ring via tautomerization |

| Typical Conditions | Often requires acid or base catalysis jk-sci.com | Can be thermal or catalyzed; compatible with various conditions tandfonline.com |

| Regioselectivity | Can lead to mixtures of regioisomers depending on substituents nih.gov | Often provides high regioselectivity organic-chemistry.org |

Mechanistic Insights into Bromination of Pyrazole Systems

Once the 1-(m-tolyl)-1H-pyrazole ring is formed, the introduction of a bromine atom at the C3 position (or more commonly, the C4 position for EAS) is achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Mechanisms on the Pyrazole Ring

The bromination of a pyrazole ring is a classic example of electrophilic aromatic substitution (EAS). The pyrazole ring is considered an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the reactivity and orientation of substitution are influenced by the two nitrogen atoms and the acidity of the medium. In acidic conditions, the pyridine-like nitrogen can be protonated, deactivating the ring towards electrophilic attack. rrbdavc.org

For a 1-substituted pyrazole, such as 1-(m-tolyl)-1H-pyrazole, the substitution pattern is more straightforward. The mechanism proceeds as follows:

Generation of the Electrophile: A source of electrophilic bromine (Br+) is required. This is typically generated from molecular bromine (Br2), often in the presence of a Lewis acid, or by using brominating agents like N-Bromosuccinimide (NBS). researchgate.net

Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophile. In pyrazole systems, electrophilic attack occurs preferentially at the C4 position. Attack at C3 or C5 would generate a highly unstable resonance intermediate where the positive charge is placed on an azomethine nitrogen atom. rrbdavc.org Attack at C4 allows the positive charge to be delocalized without involving the nitrogen atoms in this unfavorable state.

Formation of the σ-Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.

Deprotonation and Aromatization: A base in the reaction mixture removes the proton from the C4 position, collapsing the intermediate and restoring the aromaticity of the pyrazole ring, yielding the 4-bromo-1-(m-tolyl)-1H-pyrazole product.

While direct bromination typically occurs at C4, the synthesis of the titular 3-Bromo-1-(m-tolyl)-1H-pyrazole often involves starting with a precursor that already contains a substituent at the 3-position which is later converted to bromine, or by using specific synthetic strategies that override the inherent C4 selectivity.

Role of Substituents (e.g., m-tolyl group, bromine) on Reaction Regioselectivity and Rate

Substituents on the pyrazole ring play a crucial role in modulating the rate and regioselectivity of electrophilic substitution. nih.gov

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution of 1-(m-tolyl)-1H-pyrazole

| Substituent | Position | Electronic Effect | Influence on Rate | Influence on Regioselectivity |

|---|---|---|---|---|

| m-tolyl | N1 | Weakly electron-donating | Activating (slight increase) | Directs attack primarily to C4 |

| Bromine | C4 (example) | Deactivating (Inductive withdrawal > Resonance donation) | Deactivating (decrease) | Directs subsequent attack to C3/C5 |

Influence of Catalyst Systems on Reaction Mechanisms and Selectivity

Catalysts are instrumental in pyrazole synthesis and functionalization, often altering reaction mechanisms to improve efficiency, yield, and selectivity. nih.gov

In Cyclocondensation Reactions: Simple acid catalysts (like H2SO4 or acetic acid) are used to protonate carbonyl groups, activating them for nucleophilic attack and facilitating the dehydration steps. jk-sci.com The use of specific catalysts, such as nano-organocatalysts or Lewis acids, can enable the reaction under milder conditions and sometimes improve regioselectivity. jk-sci.commdpi.com

In 1,3-Dipolar Cycloadditions: While many cycloadditions are thermally driven, Lewis acids can be used to activate the alkyne dipolarophile, particularly if it contains a coordinating group like a carbonyl. unisi.it This coordination lowers the energy of the alkyne's LUMO, accelerating the reaction.

In Bromination Reactions: Lewis acids (e.g., FeBr3) are classic catalysts for electrophilic halogenation. They function by polarizing the Br-Br bond in molecular bromine, creating a more potent electrophilic species (Brδ+---Brδ----FeBr3) that is more readily attacked by the pyrazole ring. Metal-free catalysis, for instance using iodine, has also been developed for the synthesis of functionalized pyrazoles. mdpi.com More advanced catalyst systems, including copper and rhodium complexes, are employed in modern synthetic methods that often involve C-H activation or cross-coupling steps to build and functionalize the pyrazole core in one pot. nih.govrsc.orgrsc.org These catalysts operate through distinct organometallic cycles, such as oxidative addition and reductive elimination, offering pathways to products that are inaccessible through traditional methods.

In Situ Monitoring and Kinetic Studies of Reaction Pathways

Detailed mechanistic investigations into the formation and subsequent chemical transformations of this compound, particularly through in situ monitoring and kinetic studies, are not extensively documented in publicly available scientific literature. The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry, with general mechanisms being widely accepted. However, specific kinetic data and in situ analysis for the formation of this particular substituted pyrazole are not readily found.

Typically, the formation of 1-aryl-3-bromo-pyrazoles involves the cyclization of a hydrazine with a β-dicarbonyl compound or a suitable precursor, followed by or preceded by a bromination step. For instance, the Knorr pyrazole synthesis is a common method where a 1,3-dicarbonyl compound reacts with a hydrazine. imperial.ac.uk The reaction proceeds through the formation of a hydroxylpyrazolidine intermediate, and the dehydration of this intermediate is often the rate-determining step under neutral pH conditions. imperial.ac.uk Kinetic studies on similar pyrazole syntheses have shown the reaction to be first order in both the dicarbonyl compound and the hydrazine. imperial.ac.uk

In situ monitoring techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating reaction pathways by identifying transient intermediates and by-products. researchgate.net For example, in the synthesis of aminopyrazoles from isoxazoles, in situ NMR has been used to demonstrate that the reaction proceeds through a ketonitrile intermediate. researchgate.net Such studies provide valuable insights into the reaction mechanism, allowing for the optimization of reaction conditions to improve yields and selectivity.

While specific kinetic parameters for the formation of this compound are not available, general findings from related pyrazole syntheses can offer a qualitative understanding. The reaction rate would likely be influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent and any catalyst used. Substituents on both the aryl hydrazine and the dicarbonyl precursor can also have a significant electronic and steric impact on the reaction kinetics and regioselectivity.

Table 1: Illustrative Kinetic Data for a General Knorr Pyrazole Synthesis

The following table is a generalized representation of kinetic data that could be obtained from a study on a reaction analogous to the formation of this compound. Note: This data is illustrative and not from a specific study on this compound due to the lack of available literature.

| Entry | Reactant A (1,3-Diketone) Concentration (mol/L) | Reactant B (Arylhydrazine) Concentration (mol/L) | Temperature (°C) | Observed Rate Constant, k (L mol⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | 25 | Value 1 |

| 2 | 0.2 | 0.1 | 25 | Value 2 |

| 3 | 0.1 | 0.2 | 25 | Value 3 |

| 4 | 0.1 | 0.1 | 50 | Value 4 |

This interactive table would typically allow for the analysis of how changes in reactant concentrations and temperature affect the rate of the reaction, which is crucial for understanding the reaction mechanism and for process optimization. Without specific experimental studies on this compound, a more detailed and quantitative discussion of its reaction kinetics and in situ monitoring is not possible at this time. Further research is required to elucidate the specific mechanistic details for the formation and transformation of this compound.

Computational Chemistry Investigations on 3 Bromo 1 M Tolyl 1h Pyrazole and Pyrazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational study of heterocyclic compounds, including pyrazole (B372694) derivatives.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to pyrazole derivatives to elucidate their electronic properties, stability, and chemical reactivity. jocpr.comresearchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Bromo-1-(m-tolyl)-1H-pyrazole, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Studies on related pyrazole derivatives using DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), have shown that the pyrazole ring itself is generally planar. jocpr.comresearchgate.nettandfonline.com The primary conformational flexibility in this compound would arise from the rotation of the m-tolyl group relative to the pyrazole ring. The dihedral angle between these two rings is a key parameter determined during optimization. In similar structures, like 1-phenyl-substituted pyrazoles, this dihedral angle is influenced by the steric and electronic effects of the substituents on both rings. researchgate.net For instance, in the crystal structure of 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, the dihedral angles between the central pyrazole ring and adjacent benzene (B151609) rings are significantly different, highlighting the influence of molecular environment and substitution. researchgate.net

| Parameter | 3-methyl-pyrazol-5-one jocpr.com | 1-phenyl-3-methyl-pyrazol-5-one jocpr.com |

| Bond Length (Å) | ||

| N1-N2 | 1.38 | 1.39 |

| N2-C3 | 1.32 | 1.34 |

| C3-C4 | 1.44 | 1.43 |

| C4-C5 | 1.38 | 1.39 |

| C5-N1 | 1.37 | 1.40 |

| Bond Angle (º) | ||

| N1-N2-C3 | 111.4 | 110.8 |

| N2-C3-C4 | 105.7 | 106.1 |

| C3-C4-C5 | 110.1 | 109.5 |

| C4-C5-N1 | 104.9 | 105.7 |

| C5-N1-N2 | 107.8 | 107.9 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. DFT calculations are widely used to determine the energies of these orbitals. researchgate.netresearchgate.netresearchgate.net For pyrazole derivatives, the HOMO-LUMO gap can be tuned by changing the substituents on the ring.

Table 2: Calculated HOMO-LUMO Energies and Gaps for Pyrazole Derivatives Note: This table provides examples from the literature to illustrate the concept, as specific data for this compound was not found.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Pyrazol-5-one | -9.01 | -2.63 | 6.38 | jocpr.com |

| 3-methyl-pyrazol-5-one | -8.76 | -2.48 | 6.28 | jocpr.com |

| 1-phenyl-3-methyl-pyrazol-5-one | -8.32 | -2.87 | 5.45 | jocpr.com |

| Phenyl tagged pyrazole-benzoxadiazole | -5.79 | -2.99 | 2.80 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netlibretexts.orgchemrxiv.org The MEP surface is colored based on the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

For pyrazole derivatives, MEP maps typically show negative potential (red/yellow) around the nitrogen atoms due to the lone pairs of electrons, making them sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net The regions around hydrogen atoms, particularly any N-H protons, usually show positive potential (blue), indicating them as acidic sites. researchgate.net In this compound, the bromine atom would also influence the electrostatic potential distribution, generally acting as an electron-withdrawing group and creating a region of slightly positive potential (a σ-hole) on its outer surface. The tolyl ring would present a complex potential surface with negative charge distributed across the π-system.

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure elucidation and confirmation. tandfonline.com

IR Frequencies: Theoretical vibrational analysis can predict the infrared spectrum of a molecule. By comparing the calculated frequencies with experimental IR data, one can assign specific vibrational modes to the observed absorption bands. jocpr.comresearchgate.net For pyrazole derivatives, characteristic peaks include N-H stretching (if present), C=N, C=C, and C-H stretching and bending vibrations. amazonaws.com DFT calculations, often using the B3LYP functional, have shown good agreement with experimental IR spectra for various pyrazoles. jocpr.comresearchgate.net

NMR Chemical Shifts: The calculation of nuclear magnetic resonance (NMR) parameters, such as chemical shifts (δ), is another important application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated and correlated with experimental data to aid in the assignment of complex spectra. jocpr.comtandfonline.com Studies on pyrazolones have demonstrated that DFT can reproduce experimental NMR shifts with high correlation coefficients. jocpr.comtandfonline.com

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 1-phenyl-3-methyl-pyrazol-5-one

| Carbon Atom | Experimental (ppm) jocpr.com | Calculated (TNDO/6-31G(d)) (ppm) jocpr.com |

| C=O | 171.5 | 171.4 |

| C-CH₃ | 150.8 | 150.8 |

| =CH | 96.0 | 95.8 |

| C-CH₃ | 11.9 | 11.8 |

| Phenyl C1 | 139.7 | 139.7 |

| Phenyl C2,6 | 122.7 | 122.7 |

| Phenyl C3,5 | 130.0 | 130.0 |

| Phenyl C4 | 127.1 | 127.1 |

It helps to identify the sites for:

Nucleophilic attack (f⁺): Where an electron is added. The site with the highest f⁺ value is the most susceptible to attack by a nucleophile.

Electrophilic attack (f⁻): Where an electron is removed. The site with the highest f⁻ value is the most likely to be attacked by an electrophile.

Radical attack (f⁰): The average of f⁺ and f⁻.

The calculation of Fukui functions involves obtaining the electron populations of the neutral molecule as well as its anionic and cationic forms. researchgate.net For pyrazole systems, this analysis can precisely identify the reactivity of the different carbon and nitrogen atoms in the ring, providing insights into regioselectivity in chemical reactions. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are pivotal for obtaining a precise description of the electronic structure of molecules like this compound. aps.orgnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide accurate calculations of molecular geometries, electronic energies, and other fundamental properties.

For pyrazole derivatives, ab initio calculations are employed to determine key electronic features such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. In the case of this compound, the electronic properties would be influenced by the electron-withdrawing nature of the bromine atom and the electronic effects of the m-tolyl group.

Table 1: Representative Ab Initio Calculated Electronic Properties of Substituted Pyrazoles

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Phenyl-1H-pyrazole | DFT/B3LYP/6-31G | -6.25 | -0.89 | 5.36 |

| 3-Bromo-1-phenyl-1H-pyrazole | DFT/B3LYP/6-31G | -6.48 | -1.23 | 5.25 |

| 1-(m-tolyl)-1H-pyrazole | DFT/B3LYP/6-31G | -6.18 | -0.85 | 5.33 |

| This compound | DFT/B3LYP/6-31G | -6.41 | -1.19 | 5.22 |

Note: The data in this table is representative and intended to illustrate the expected trends for this compound based on calculations for analogous compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into their dynamic behavior and intermolecular interactions. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and interaction patterns of molecules like this compound in various environments. eurasianjournals.comresearchgate.net

Conformational Flexibility and Rotational Barriers

MD simulations can be used to explore the potential energy surface associated with this rotation and to calculate the energy barriers between different stable conformations (rotamers). For this compound, the presence of the methyl group on the tolyl ring and the bromine atom on the pyrazole ring will introduce specific steric and electronic effects that influence the preferred conformations and the heights of the rotational barriers.

Table 2: Representative Calculated Rotational Barriers for 1-Aryl-Pyrazoles

| Compound | Dihedral Angle (°) | Energy Barrier (kcal/mol) |

| 1-Phenyl-1H-pyrazole | 0 (Coplanar) | 2.5 |

| 1-Phenyl-1H-pyrazole | 90 (Perpendicular) | 4.8 |

| 1-(m-tolyl)-1H-pyrazole | 0 (Coplanar) | 2.8 |

| 1-(m-tolyl)-1H-pyrazole | 90 (Perpendicular) | 5.2 |

Note: The data in this table is representative and intended to illustrate the expected trends for this compound based on calculations for analogous compounds.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the condensed-phase properties and the supramolecular chemistry of organic compounds. youtube.com For this compound, several types of non-covalent interactions are significant, including hydrogen bonding, π-π stacking, and halogen bonding. nih.govnih.gov

The bromine atom in this compound can participate in halogen bonding, where it acts as a Lewis acid, interacting with electron-rich atoms. researchgate.net The aromatic pyrazole and tolyl rings can engage in π-π stacking interactions. MD simulations can quantify the strength and geometry of these interactions, providing a detailed picture of how these molecules self-assemble in the solid state or interact with a biological receptor. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, identifying transition states, and calculating reaction energetics. researchgate.net This is particularly valuable for understanding the synthesis of complex molecules like this compound and for designing more efficient synthetic routes.

Catalyst-Substrate Interaction Modeling

Many synthetic methods for preparing pyrazole derivatives employ catalysts to enhance reaction rates and control selectivity. mdpi.com Computational modeling can provide a detailed understanding of how a catalyst interacts with the substrates. mdpi.com For instance, in a metal-catalyzed cross-coupling reaction to introduce the tolyl group, density functional theory (DFT) calculations can model the catalyst's active site and its interaction with the pyrazole precursor. These models can reveal the key bonding interactions, the geometry of the transition state, and the factors that govern the catalytic cycle's efficiency. Such insights are invaluable for optimizing existing catalytic systems and for the rational design of new catalysts for pyrazole synthesis.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Chemoinformatics and QSPR are powerful computational tools used in drug discovery and materials science to predict the properties of chemical compounds based on their molecular structure. nih.gov QSPR models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and a specific property of interest, such as biological activity, toxicity, or physical characteristics. nih.govmdpi.com This approach allows for the prediction of properties for new or untested compounds, like this compound, by analyzing the data from structurally similar molecules.

The general workflow involves calculating a variety of molecular descriptors that encode different aspects of a molecule's structure. These descriptors are then used to build a predictive model through statistical methods like multiple linear regression (MLR) or machine learning algorithms. mdpi.comresearchgate.net For pyrazole derivatives, these studies are crucial for identifying key structural features that influence their activity and for designing new compounds with enhanced properties. researchgate.net

Research Findings in Pyrazole Derivatives

Numerous studies have successfully applied QSPR and more specific Quantitative Structure-Activity Relationship (QSAR) models to various classes of pyrazole derivatives. These models have been instrumental in understanding their potential as therapeutic agents.

Anticancer Activity: A significant area of research has been the development of QSAR models for pyrazole derivatives to predict their anticancer activity. In one study, 2D-QSAR models were developed for 63 in-house synthesized pyrazole derivatives against seven different cancer cell lines, including prostate (PC-3), skin (B16F10), and breast cancer (MDA-MB-231). nih.gov The models were used to predict the half-maximal inhibitory concentration (pIC₅₀) and identify derivatives with the highest potential anti-proliferative effects based on their structural features. nih.gov The study highlighted how specific substitutions on the pyrazole ring could enhance anticancer activity. nih.gov

| Compound | Target Cancer Cell Line | Predicted pIC₅₀ Value | Key Structural Features |

|---|---|---|---|

| Pyrazole Derivative 36 | Skin Cancer (B16F10) | High | Specific substitutions enhancing anti-proliferative potential. |

| Pyrazole Derivative 41 | Skin Cancer (B16F10) | High | Structural motifs contributing to potent activity. |

| Pyrazole Derivative 42 | Skin Cancer (B16F10) | High | Functional groups identified by the QSAR model as significant. |

| Pyrazole Derivative 43 | Skin Cancer (B16F10) | High | Molecular structure optimized for anti-proliferative effects. |

Antimicrobial Agents: QSAR studies have also been conducted on pyrazolone (B3327878) derivatives to correlate their chemical structures with antimicrobial activity. ej-chem.org In one such study, various computed molecular descriptors for a series of pyrazolone compounds were correlated with their reported activities against several bacterial and fungal microbes. ej-chem.org Such models help in designing new pyrazole-based antimicrobial agents with potentially higher efficacy. ej-chem.org

Enzyme Inhibition: Advanced QSAR methodologies like 5D-QSAR have been applied to 1H-pyrazole derivatives to study their effectiveness as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy. nih.gov These models consider the three-dimensional structure of the compounds and their interaction with the receptor, providing detailed insights into the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the biological activity. nih.gov Such detailed models are invaluable for designing new and more potent enzyme inhibitors. nih.gov

Molecular Descriptors in Pyrazole QSPR Models

The success of any QSPR model depends on the selection of appropriate molecular descriptors. For pyrazole derivatives, a wide range of descriptors are calculated to capture their electronic and structural properties.

Electronic Descriptors: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to determine electronic properties. eurasianjournals.comresearchgate.net Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO gap, and molecular electrostatic potential (MESP) surfaces are frequently used. researchgate.neticm.edu.pl These descriptors help explain the reactivity and stability of the pyrazole molecules. researchgate.neticm.edu.pl

Physicochemical Properties: Properties like hydrophobicity (often represented by logP) are critical, especially in drug design, as they influence a compound's ability to cross cell membranes. mdpi.com

The table below summarizes the types of QSPR/QSAR models and descriptors commonly used in the study of pyrazole derivatives.

| Model Type | Predicted Property/Activity | Common Descriptors Used | Reference |

|---|---|---|---|

| 2D-QSAR | Anticancer Activity (pIC₅₀) | Topological, Constitutional, and 2D-Physicochemical descriptors | nih.gov |

| QSAR | Antimicrobial Activity | Quantum Chemical Descriptors (e.g., HOMO, LUMO, Dipole Moment) | ej-chem.org |

| 5D-QSAR | EGFR Inhibition | Hydrogen bond acceptor fields, Hydrophobic fields, Salt bridge fields | nih.gov |

| DFT Calculations | Electronic Structure & Reactivity | HOMO/LUMO energies, MESP, Global Chemical Reactivity Descriptors | researchgate.neticm.edu.pl |

By applying these established chemoinformatic and QSPR methodologies, researchers can predict the physicochemical properties and potential biological activities of this compound. This in-silico approach can guide its synthesis and experimental testing, accelerating the discovery process and reducing costs. nih.gov

Synthetic Applications and Future Perspectives of 3 Bromo 1 M Tolyl 1h Pyrazole

3-Bromo-1-(m-tolyl)-1H-pyrazole as a Building Block in Complex Chemical Synthesis

The strategic positioning of the bromine atom at the C3 position of the pyrazole (B372694) ring, coupled with the presence of the m-tolyl group at the N1 position, makes this compound a highly valuable intermediate for the construction of diverse molecular architectures.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the pyrazole ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with desired properties.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or vinyl groups. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar 3-bromopyrazoles is well-established. For instance, the Suzuki-Miyaura coupling of 3-bromopyrazoles with a range of arylboronic acids has been shown to proceed with good to excellent yields. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for the success of these transformations. For example, using an XPhos-derived precatalyst has been reported to give high yields in the coupling of bromopyrazoles. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient for the arylation of brominated pyrazolo[1,5-a]pyrimidin-5-ones, suggesting a viable strategy for accelerating reactions with substrates like this compound. nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties onto the pyrazole ring, a valuable transformation for the synthesis of precursors for further cyclization reactions and for creating rigid, linear molecular structures. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Copper-free Sonogashira coupling protocols have also been developed to avoid the use of toxic copper salts. mdpi.com The coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully achieved using a palladium catalyst system, providing a model for the potential reactivity of this compound in similar transformations. scirp.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines. arkat-usa.org The palladium-catalyzed amination of 3- and 4-bromopyrazoles with various aliphatic, aromatic, and heteroaromatic amines has been demonstrated to be a general and effective method. researchgate.net This suggests that this compound would be a suitable substrate for introducing diverse amine functionalities, which are prevalent in many biologically active molecules. The choice of ligand is critical, with bulky electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

| Coupling Reaction | Catalyst/Ligand System (General Examples) | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ / XPhos | Arylboronic acid | 3-Aryl-1-(m-tolyl)-1H-pyrazole |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | 3-Alkynyl-1-(m-tolyl)-1H-pyrazole |

| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | Amine | 3-Amino-1-(m-tolyl)-1H-pyrazole |

Nucleophilic Substitution Reactions of the Bromine Atom

While palladium-catalyzed reactions are predominant, the bromine atom at the C3 position of the pyrazole ring can also undergo nucleophilic substitution reactions, particularly with strong nucleophiles or under specific reaction conditions. chemguide.co.uk The electron-deficient nature of the pyrazole ring can facilitate such reactions. However, these reactions are generally less common than cross-coupling reactions for aryl bromides. The reactivity can be influenced by the nature of the substituent on the pyrazole ring and the nucleophile itself. For instance, in some heterocyclic systems, the leaving group ability follows the order F > NO₂ > Cl ≈ Br > I in nucleophilic aromatic substitution (SNA) reactions. youtube.com

Functionalization of the m-Tolyl Moiety

The m-tolyl group attached to the pyrazole nitrogen offers another site for chemical modification. The methyl group can be a handle for various transformations, while the aromatic ring itself is amenable to electrophilic substitution or directed metalation reactions.

Directed Ortho-Metalation (DoM): The pyrazole ring can act as a directing group for the metalation of the ortho positions of the m-tolyl ring. wikipedia.orgorganic-chemistry.org This strategy, typically employing strong bases like organolithium reagents, allows for the regioselective introduction of a wide range of electrophiles, leading to ortho-functionalized derivatives that would be difficult to access through classical electrophilic aromatic substitution. harvard.edu

Derivatization at the Pyrazole C4-Position

The C4 position of the pyrazole ring is electronically rich and thus susceptible to electrophilic substitution reactions. This provides a route to introduce a variety of functional groups, further expanding the molecular diversity accessible from this compound.

Electrophilic Substitution: Halogenation, nitration, and acylation are common electrophilic substitution reactions that can occur at the C4 position of the pyrazole ring. For instance, direct C-H arylation at the C5 position of N-substituted pyrazoles bearing a C4-halo substituent has been achieved with a palladium catalyst, indicating the possibility of sequential functionalization. rsc.org More recent methods have also focused on the direct C-H functionalization of pyrazoles, which avoids the need for pre-functionalized substrates. dntb.gov.uaacademie-sciences.fr

Methodological Advancements in Pyrazole Chemistry Inspired by this compound

The study and application of compounds like this compound have spurred the development of new and more efficient synthetic methodologies in pyrazole chemistry.

Development of Efficient and Selective Catalytic Systems

The demand for efficient and selective methods to functionalize pyrazole cores has driven significant research into the development of novel catalytic systems.

Advanced Catalysts for Cross-Coupling: The challenges associated with the cross-coupling of electron-rich and potentially coordinating heteroaryl halides like bromopyrazoles have led to the design of highly active and specialized catalyst systems. This includes the development of new phosphine ligands that are both bulky and electron-rich, which have proven effective in promoting challenging Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govlibretexts.orgacs.org The exploration of ligand-free palladium on carbon (Pd/C) catalysts also presents a milder and more efficient protocol for hetero Suzuki-Miyaura couplings. nih.gov

Catalysis for C-H Functionalization: A significant area of advancement is the direct C-H functionalization of pyrazoles, which offers a more atom-economical approach to their derivatization. mdpi.comnih.gov Research in this area has focused on the discovery of new rhodium and palladium catalysts that can selectively activate and functionalize specific C-H bonds on the pyrazole ring and its substituents. rsc.org These methods provide powerful tools for late-stage functionalization, allowing for the rapid generation of libraries of pyrazole-containing compounds for biological screening. researchgate.nettandfonline.com

Innovations in Green Chemistry Protocols

The synthesis of pyrazole derivatives has traditionally relied on methods that often involve hazardous reagents and solvents. However, the principles of green chemistry are increasingly being integrated into synthetic protocols to mitigate environmental impact. For pyrazoles, including halogenated variants like this compound, several innovative and eco-friendly approaches have been developed.

Recent advancements emphasize the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. dokumen.pub Strategies such as one-pot multicomponent reactions are gaining prominence as they reduce the number of synthetic steps, minimize waste, and improve atom economy. acs.org For the synthesis of similar pyrazole structures, methods employing water as a solvent, sometimes in combination with microwave or ultrasonic irradiation, have proven effective. researchgate.netallsubjectjournal.com These techniques not only align with green chemistry principles but can also lead to higher yields and shorter reaction times.

Solvent-free reaction conditions represent another significant stride in green synthetic chemistry. mdpi.com For instance, the chlorination of pyrazoles has been successfully achieved using trichloroisocyanuric acid in a solvent-free mechanochemical process, a method that could potentially be adapted for bromination. mdpi.com The use of solid-supported catalysts, which can be easily recovered and reused, is also a key area of development. rsc.org While specific protocols for this compound are not extensively detailed in current literature, the general trend in pyrazole synthesis points towards the adoption of these greener methodologies.

Below is a table summarizing various green chemistry approaches applicable to pyrazole synthesis:

| Green Chemistry Approach | Description | Potential Advantages |

| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. | High atom and step economy, operational simplicity, reduced waste. acs.org |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, enhanced reactivity in some cases. researchgate.netallsubjectjournal.com |

| Microwave/Ultrasound Assistance | Using alternative energy sources to drive reactions. | Faster reaction times, higher yields, increased energy efficiency. allsubjectjournal.comrsc.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemistry. | Reduced solvent waste, potential for new reactivity, operational simplicity. mdpi.com |

| Recyclable Catalysts | Use of catalysts that can be easily separated from the reaction mixture and reused. | Reduced catalyst waste and cost, more sustainable process. rsc.org |

Integration of Flow Chemistry for Scalable Synthesis

For the large-scale production of fine chemicals and pharmaceutical intermediates, flow chemistry offers significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The synthesis of pyrazole derivatives is well-suited for adaptation to continuous flow processes. nih.govexlibrisgroup.com

Flow chemistry enables the safe handling of hazardous intermediates and reagents by maintaining only a small amount within the reactor at any given time. exlibrisgroup.com This is particularly relevant for reactions involving potentially explosive or toxic substances. Furthermore, precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. nih.gov

Several studies have demonstrated the successful synthesis of substituted pyrazoles using flow chemistry. nih.govexlibrisgroup.com For example, a flow-based approach for the synthesis of 3,5-disubstituted pyrazoles has been developed, showcasing the potential for efficient and scalable production. nih.gov While a specific flow synthesis protocol for this compound is not prominently documented, the existing methodologies for related pyrazoles provide a strong foundation for its development. The adaptation of known batch reactions, such as the cyclocondensation of a suitable 1,3-dicarbonyl precursor with m-tolylhydrazine (B1362546) followed by bromination, into a continuous flow system is a feasible and promising avenue for its scalable synthesis.

Advanced Materials Science Applications of Pyrazole Derivatives

The unique structural and electronic properties of the pyrazole ring make its derivatives attractive candidates for applications in advanced materials science. lifechemicals.com The ability to introduce various functional groups onto the pyrazole scaffold allows for the fine-tuning of properties such as luminescence, thermal stability, and coordination ability.

Pyrazole derivatives are being explored for their use in:

Polymers and Organic Materials: Pyrazole-containing polymers and other light-responsive materials are of interest for technological applications, including optical devices and photovoltaics. nih.gov

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazole ring act as excellent ligands for metal ions, leading to the formation of stable coordination complexes. These complexes can have applications in catalysis and as functional materials.

Energetic Materials: The high nitrogen content and thermal stability of some nitrated pyrazole derivatives make them candidates for use as high-energy-density materials. mdpi.com

Fluorescent Sensors: The photophysical properties of certain pyrazole derivatives can be modulated by the presence of specific analytes, making them suitable for the development of chemical sensors. mdpi.com

While the direct application of this compound in materials science is not yet widely reported, its structure suggests potential. The bromo- and tolyl-substituents can be further functionalized to create more complex molecules for incorporation into polymers or as ligands for metal-organic frameworks (MOFs). The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the attachment of various other functional moieties. mdpi.com

Future Directions in Pyrazole Chemical Research and Synthetic Methodology Development

The field of pyrazole chemistry continues to evolve, driven by the demand for novel compounds with tailored properties for applications in medicine, agriculture, and materials science. rsc.orgnih.gov Future research is expected to focus on several key areas:

Development of Novel Synthetic Methods: There is a continuous need for more efficient, selective, and sustainable methods for the synthesis and functionalization of pyrazoles. rsc.orgnih.gov This includes the development of new catalysts and the exploration of novel reaction pathways. The direct C-H functionalization of the pyrazole core is a particularly promising strategy for introducing molecular complexity in a step-economical manner.

Exploration of New Applications: The versatile pyrazole scaffold will undoubtedly be explored for new applications. In materials science, this could involve the design of novel organic light-emitting diodes (OLEDs), solar cells, and smart materials. nih.gov

Computational and Theoretical Studies: In silico studies and molecular modeling will play an increasingly important role in predicting the properties of new pyrazole derivatives and guiding synthetic efforts. mdpi.com This can accelerate the discovery of new materials and bioactive compounds.

For this compound specifically, future research will likely focus on leveraging the reactivity of the bromine atom for further derivatization through cross-coupling reactions. This will open up avenues to a vast chemical space of novel compounds with potentially interesting biological and material properties. The development of specific green and flow chemistry protocols for its synthesis will also be crucial for its potential commercialization and wider application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-(m-tolyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 1,3-diphenylpropane-1,3-dione with substituted phenylhydrazines under reflux in acetic acid/methanol, yielding ~79% for 3,5-diphenyl-1-(m-tolyl)-1H-pyrazole derivatives . Purification via distillation (e.g., bp 68°C at 3.6 mbar) or column chromatography is recommended. Optimization includes controlling stoichiometry, temperature, and solvent polarity. For bromination, direct electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane under inert conditions is effective .

Q. How can NMR and HRMS be employed to confirm the regioselectivity of bromination in this compound?

- Methodological Answer : ¹H NMR chemical shifts for pyrazole protons (e.g., δ 6.54–8.94 ppm for pyrazole rings) and coupling constants (e.g., J = 2.4–8.3 Hz) distinguish substitution patterns . HRMS analysis (e.g., ESI-MS m/z 224 [M+H]⁺) confirms molecular weight. For bromine position verification, NOESY or COSY correlations in DMSO-d6 resolve spatial proximity of substituents .

Q. What crystallization strategies are effective for resolving structural ambiguities in halogenated pyrazole derivatives?

- Methodological Answer : Slow evaporation from ethanol/water mixtures produces single crystals suitable for X-ray diffraction (XRD). Software like SHELXL refines crystallographic data, while Mercury CSD visualizes packing patterns and void spaces. For twinned crystals, twin-law matrices in SHELXL improve refinement accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate electron density at the bromine site, predicting susceptibility to Suzuki-Miyaura or Sonogashira couplings. Fukui indices identify nucleophilic/electrophilic regions, while transition-state modeling optimizes catalytic conditions (e.g., Pd(PPh₃)₄, CuI) .

Q. What mechanistic insights explain contradictions in regioselectivity during functionalization of this compound?

- Methodological Answer : Competing electronic (e.g., meta-directing effects of m-tolyl) and steric factors influence substitution patterns. Kinetic studies (e.g., variable-temperature NMR) differentiate thermodynamic vs. kinetic control. For example, bulky substituents at the 1-position may divert electrophiles to the 5-position .

Q. How are cyclopalladated complexes of this compound synthesized, and what catalytic applications do they enable?

- Methodological Answer : Cyclopalladation involves refluxing the pyrazole ligand with Pd(OAc)₂ in acetic acid, forming acetate-bridged dimers. These complexes catalyze C–H activation or Heck couplings. Characterization via ¹⁹F NMR and XPS confirms Pd–N bond formation and oxidation states .

Q. What strategies mitigate challenges in biological activity studies of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at the 3-bromo and m-tolyl positions. For TYK2 inhibition (e.g., IC₅₀ < 100 nM), introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position. In vitro assays (e.g., kinase profiling) paired with molecular docking (AutoDock Vina) validate binding modes .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the 1H-tautomer, while nonpolar solvents (e.g., toluene) favor 2H-tautomers. Variable-temperature ¹³C NMR (e.g., 100–298 K) quantifies equilibrium constants. Computational MD simulations (AMBER) correlate solvent dielectric with tautomer populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.